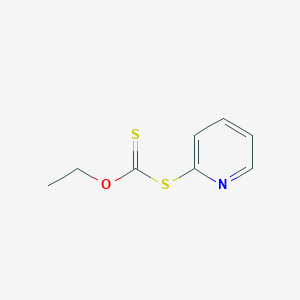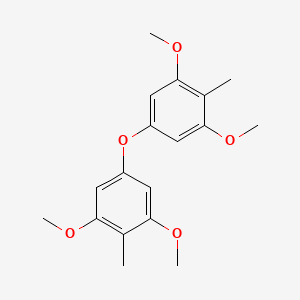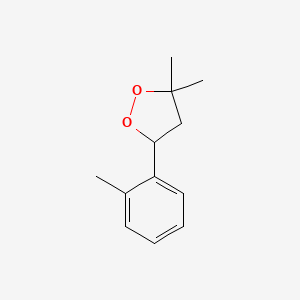
4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate is a synthetic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method can be employed . Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free conditions, microwave-assisted synthesis, and multicomponent reactions are often employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, catalytic hydrogenation for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The nitro group enhances its reactivity, allowing it to interact with various biological molecules. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Metronidazole: A bactericidal agent with a nitroimidazole structure.
Omeprazole: An antiulcer agent with a substituted imidazole ring.
Uniqueness
4-Methoxy-1,2,3-trimethyl-5-nitro-2,3-dihydro-1H-imidazol-1-ium perchlorate is unique due to its specific combination of methoxy, trimethyl, and nitro substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
89717-58-8 |
|---|---|
Molekularformel |
C7H14ClN3O7 |
Molekulargewicht |
287.65 g/mol |
IUPAC-Name |
4-methoxy-1,2,3-trimethyl-5-nitro-1,2-dihydroimidazol-1-ium;perchlorate |
InChI |
InChI=1S/C7H13N3O3.ClHO4/c1-5-8(2)6(10(11)12)7(13-4)9(5)3;2-1(3,4)5/h5H,1-4H3;(H,2,3,4,5) |
InChI-Schlüssel |
GCVQPGQOQSEOIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1[NH+](C(=C(N1C)OC)[N+](=O)[O-])C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[Ethoxy(phenyl)methoxy]-4-methoxybenzene](/img/structure/B14404461.png)


![[(Methanesulfonyl)methanesulfonyl]ethene](/img/structure/B14404469.png)

![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)



![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)

![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)
